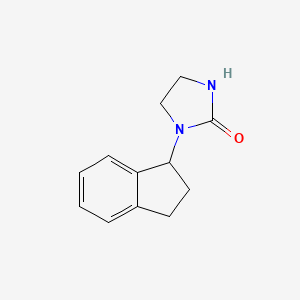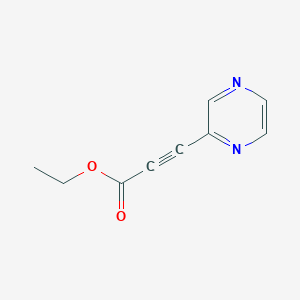![molecular formula C6H7N5 B1427084 1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-6-amine CAS No. 1194799-19-3](/img/structure/B1427084.png)
1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-6-amine
Overview
Description
1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-6-amine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines.
Mechanism of Action
Target of Action
The primary target of 1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-6-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound binding to the active site of CDK2, which is confirmed by molecular docking simulations . The interaction involves essential hydrogen bonding with Leu83, a residue in the active site of CDK2 .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression . CDK2 is responsible for phosphorylation of key components for cell proliferation . Therefore, its inhibition can lead to a significant alteration in cell cycle progression .
Pharmacokinetics
These properties help in predicting the structure requirement for the observed antitumor activity .
Result of Action
The result of this compound’s action is the significant inhibition of the growth of examined cell lines . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib . This leads to apoptosis induction within HCT cells .
Biochemical Analysis
Biochemical Properties
1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-6-amine plays a crucial role in biochemical reactions by inhibiting CDK2, an enzyme involved in cell cycle regulation. This inhibition leads to the disruption of cell cycle progression, particularly at the G1-S transition phase . The compound interacts with CDK2 by binding to its active site, forming hydrogen bonds with key amino acid residues such as Leu83 . This interaction prevents the phosphorylation of target proteins, thereby inhibiting cell proliferation .
Cellular Effects
The effects of this compound on various cell types have been extensively studied. In cancer cells, this compound induces cell cycle arrest and apoptosis . It has shown significant cytotoxic activity against multiple cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) . The compound influences cell signaling pathways by inhibiting CDK2, leading to altered gene expression and reduced cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the inhibition of CDK2. By binding to the active site of CDK2, it prevents the enzyme from phosphorylating its substrates, which are essential for cell cycle progression . This inhibition leads to cell cycle arrest at the G1-S phase and induces apoptosis in cancer cells . Additionally, the compound’s interaction with CDK2 involves hydrogen bonding with specific amino acids, ensuring a stable and effective inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, maintaining its inhibitory activity against CDK2 for extended periods . Long-term studies have shown that continuous exposure to the compound leads to sustained cell cycle arrest and apoptosis in cancer cells . Degradation of the compound over time can reduce its efficacy, necessitating proper storage and handling .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects such as weight loss and organ toxicity . Threshold effects have been observed, where a minimum concentration is required to achieve therapeutic benefits, while exceeding this threshold can lead to toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations . These metabolic processes can affect the compound’s bioavailability and efficacy . Additionally, the compound’s interaction with metabolic enzymes can influence metabolic flux and alter metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, enhancing its therapeutic effects . The compound’s distribution is influenced by its physicochemical properties, which determine its ability to cross cellular membranes and accumulate in specific tissues .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its inhibitory effects . Understanding the subcellular localization of the compound is essential for optimizing its therapeutic potential .
Preparation Methods
The synthesis of 1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route includes the reaction of 3-amino-1-methylpyrazole with formamide or formic acid, followed by cyclization to form the pyrazolopyrimidine core . Industrial production methods may involve optimized reaction conditions, such as the use of catalysts or microwave-assisted synthesis, to improve yield and efficiency .
Chemical Reactions Analysis
1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions . Major products formed from these reactions include various substituted pyrazolopyrimidines and their derivatives .
Scientific Research Applications
1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-6-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition, particularly kinases, due to its ability to interact with active sites.
Comparison with Similar Compounds
1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-6-amine can be compared with other pyrazolopyrimidine derivatives, such as:
4-Aminopyrazolo[3,4-D]pyrimidine: Similar in structure but with an amino group at the 4-position, this compound also exhibits kinase inhibitory activity.
Pyrazolo[3,4-D]pyrimidine-4-amine: Another derivative with potential anticancer properties, differing in the position of functional groups.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its binding affinity and selectivity towards different molecular targets .
Properties
IUPAC Name |
1-methylpyrazolo[3,4-d]pyrimidin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5/c1-11-5-4(3-9-11)2-8-6(7)10-5/h2-3H,1H3,(H2,7,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWILPJYHWRBSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC=C2C=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![3,7-Dibromo-5,5-dioctyl-5H-dibenzo[b,d]silole](/img/structure/B1427023.png)

